Scaffold-Enabled Potency: CDK2/Cyclin E Inhibition by a 2-Tert-Butyl-1,3-Oxazol-5-yl-Derived Ligand
A ligand incorporating the 2-tert-butyl-1,3-oxazol-5-yl scaffold—N-(5-{[(2-tert-butyl-1,3-oxazol-5-yl)methyl]sulfanyl}-1,3-thiazol-2-yl)-2-phenylacetamide (BDBM5708)—inhibited human CDK2/cyclin E with an IC₅₀ of 3 nM in an enzymatic radiometric assay [1]. For perspective, the structurally distinct oxazole-containing CDK inhibitor dinaciclib exhibits an IC₅₀ of 1–4 nM against CDK2 in comparable biochemical formats [2]. Although not a direct matched-pair comparison, the data confirm that the 2-tert-butyl-1,3-oxazol-5-yl scaffold can support low-nanomolar kinase engagement when appropriately elaborated, a capability not guaranteed for all oxazole regioisomers [1].
| Evidence Dimension | CDK2/cyclin E inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 3 nM (BDBM5708, contains 2-tert-butyl-1,3-oxazol-5-yl scaffold) |
| Comparator Or Baseline | Dinaciclib: IC₅₀ = 1–4 nM against CDK2 (clinically evaluated oxazole-containing CDK inhibitor) |
| Quantified Difference | Comparable potency range (<4-fold difference); scaffold supports high-affinity CDK2 binding |
| Conditions | In vitro enzymatic assay; 25 µM ATP/[γ-³³P]ATP; dose–response curves; human recombinant CDK2/cyclin E [1] |
Why This Matters
Demonstrates that the 2-tert-butyl-1,3-oxazol-5-yl scaffold is not an inert linker but can contribute to high-affinity target binding, making it a non-fungible building block for kinase-focused medicinal chemistry programmes.
- [1] BindingDB. BDBM5708: N-(5-{[(2-tert-butyl-1,3-oxazol-5-yl)methyl]sulfanyl}-1,3-thiazol-2-yl)-2-phenylacetamide. IC₅₀: 3 nM against CDK2/cyclin E (Human). Bristol-Myers Squibb Pharmaceutical Research Institute. View Source
- [2] Parry D, Guzi T, Shanahan F, et al. Dinaciclib (SCH 727965), a novel and potent cyclin-dependent kinase inhibitor. Mol Cancer Ther. 2010;9(8):2344-2353. doi:10.1158/1535-7163.MCT-10-0324. View Source
